molecular formula C18H14N2O3S B2825698 N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methylbenzamide CAS No. 477547-43-6

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methylbenzamide

Cat. No.: B2825698
CAS No.: 477547-43-6
M. Wt: 338.38
InChI Key: YMZBERNZWJUGHH-UHFFFAOYSA-N
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Description

N-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methylbenzamide (CAS 477547-43-6) is a high-purity chemical compound offered for research purposes. This benzamide-thiazole derivative is a member of the N-(thiazol-2-yl)-benzamide class of compounds, which have been identified as the first class of selective negative allosteric modators (NAMs) for the Zinc-Activated Channel (ZAC), an atypical Cys-loop receptor (CLR) . Researchers can utilize this compound as a potent and selective pharmacological tool to probe the poorly understood physiological functions of ZAC, a ligand-gated ion channel activated by zinc and protons . Studies on closely related analogs suggest that such compounds act via state-dependent inhibition, likely targeting the transmembrane and/or intracellular domains of the receptor to exert allosteric channel block . With a molecular formula of C18H14N2O3S and a molecular weight of 338.38 g/mol , this product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3S/c1-11-3-2-4-13(7-11)17(21)20-18-19-14(9-24-18)12-5-6-15-16(8-12)23-10-22-15/h2-9H,10H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMZBERNZWJUGHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features a thiazole ring and a benzo[d][1,3]dioxole moiety, contributing to its unique chemical properties. The synthesis typically involves multi-step organic reactions:

  • Formation of the Thiazole Ring : This is achieved by reacting an α-haloketone with thiourea under basic conditions.
  • Introduction of the Benzo[d][1,3]dioxole Moiety : This is accomplished through nucleophilic substitution reactions.
  • Coupling with 3-Methylbenzoyl Chloride : The final step involves coupling the thiazole intermediate with 3-methylbenzoyl chloride in the presence of a base such as triethylamine.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. Studies have shown its effectiveness against various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF-70.30 - 157.4Inhibition of cell proliferation via ROS generation
CAMA-10.16 - 139Induction of apoptosis
HCC19540.51 - 157.2Modulation of cell cycle progression
SKBR-30.09 - 93.08Targeting specific oncogenic pathways

These results suggest that the compound could serve as a lead in developing new anticancer therapies, particularly for breast cancer.

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition : It may inhibit specific enzymes related to cell proliferation and survival.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, promoting apoptosis in cancer cells.
  • Cell Cycle Modulation : The compound appears to interfere with cell cycle checkpoints, enhancing the sensitivity of cancer cells to chemotherapeutic agents.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds within the same chemical family:

  • Differential Effects on Cancer Cell Lines : A study highlighted that various derivatives of benzodioxole exhibited differential effects on cell proliferation across multiple breast cancer cell lines, suggesting structure-activity relationships that could guide future drug design .
  • Inhibition Studies : Another investigation focused on α-glucosidase inhibition by related compounds, indicating potential applications in diabetes management alongside anticancer properties .
  • Pharmacological Profiles : Comparative studies have shown that compounds with similar structural motifs exhibit varying pharmacological profiles, emphasizing the importance of functional group positioning and molecular interactions in determining biological activity .

Chemical Reactions Analysis

Oxidation

The benzo[d] dioxole moiety may undergo oxidation to form quinone derivatives. Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media are commonly employed.

Reaction :
Benzo[d][1][3]dioxoleKMnO4/H+Quinone derivative\text{Benzo[d][1][3]dioxole} \xrightarrow{\text{KMnO}_4/\text{H}^+} \text{Quinone derivative}

Reduction

The amide group can be reduced to an amine using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Reaction :
RCONH2LiAlH4RCH2NH2\text{RCONH}_2 \xrightarrow{\text{LiAlH}_4} \text{RCH}_2\text{NH}_2

Substitution

The thiazole or benzamide positions may undergo nucleophilic substitution. For example, chlorine atoms (if present) could be replaced by thiols or amines using bases like NaOH.

Reaction :
RClNu/BaseR-Nu\text{RCl} \xrightarrow{\text{Nu}^-/\text{Base}} \text{R-Nu}

Hydrolysis

The amide bond may hydrolyze under acidic or basic conditions to form a carboxylic acid and amine .

Reaction :
RCONHR’H3O+/OHRCOOH+R’NH2\text{RCONHR'} \xrightarrow{\text{H}_3\text{O}^+/\text{OH}^-} \text{RCOOH} + \text{R'NH}_2

Reagents and Reaction Conditions

Reaction Type Reagents Conditions
OxidationKMnO₄, CrO₃Acidic medium
ReductionLiAlH₄THF, heat
SubstitutionNaOH, Nu⁻ (e.g., NH₃)Aprotic solvent
HydrolysisHCl/H₂O or NaOHReflux

Structural and Reactivity Insights

  • Stability : The compound’s aromatic systems (thiazole, benzamide, benzo[d] dioxole) confer stability under standard conditions but may undergo reactions under extreme pH or oxidative environments.

  • Bioactivity : Similar compounds exhibit interactions with targets like VEGFR or P-glycoprotein, suggesting reactivity in biological systems.

Experimental Considerations

  • Solubility : Solubility data from analogous compounds indicate limited aqueous solubility, necessitating organic solvents (e.g., DMSO) for reactions .

  • Purity Control : Chromatographic techniques (e.g., GC-MS) are critical for isolating intermediates and final products .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing key structural motifs, such as thiazole rings, benzamide groups, or benzo[d][1,3]dioxol-5-yl substituents.

Structural Analogues with Benzo[d][1,3]dioxol-5-yl and Thiazole Moieties

Compounds 92, 93, 94 (): Structure: These derivatives feature a benzo[d][1,3]dioxol-5-yl group attached to a cyclopropane-carboxamide, linked to a thiazole ring substituted with aryl groups (e.g., 4-chlorophenyl, pyridin-3-yl). Key Differences: Unlike the target compound, these analogs replace the 3-methylbenzamide with a cyclopropane-carboxamide and incorporate additional substituents (e.g., methoxy, methylthio) on the thiazole ring.

Compounds D14-D20 () :

  • Structure : These contain a benzo[d][1,3]dioxol-5-yl group conjugated to a penta-2,4-dienamide chain instead of a thiazole.
  • Key Differences : The dienamide chain introduces conformational flexibility absent in the thiazole-based target compound.
  • Impact : Reduced rigidity may lower binding affinity compared to the thiazole core, but the extended conjugation could enhance fluorescence properties, as seen in related systems .

Thiazole-Benzamide Derivatives

Compounds 3l, 3m, 3n, 3o, 3p () :

  • Structure : Benzamide derivatives with benzo[d]thiazol-2-yl groups and methyl substituents on phenyl rings.
  • Key Differences : These lack the benzodioxole moiety but retain the benzamide-thiazole framework. For example, compound 3o has a 3-methylbenzamide group, similar to the target compound.
  • Impact : The absence of benzodioxole may reduce electron density, affecting interactions with hydrophobic targets. Melting points range from 106–181°C, suggesting varied crystallinity compared to the target compound .

Compounds 8a–d (): Structure: Thiadiazole and pyridine hybrids with benzamide groups. Key Differences: These incorporate thiadiazole or pyridine rings instead of thiazole, with acetyl or ester substituents.

Physicochemical Properties

  • Spectroscopic Data :
    • IR : Benzamide C=O stretches (~1600–1670 cm⁻¹) are consistent across analogs (e.g., 1605 cm⁻¹ in compound 6) .
    • NMR : Aromatic protons in the benzodioxole moiety resonate at δ 6.8–7.2 ppm, similar to compound D14 .

Q & A

Q. How can researchers investigate multi-target effects of this compound in complex biological systems?

  • Methodological Answer :
  • Transcriptomics : Perform RNA-seq to identify differentially expressed genes post-treatment .
  • Proteomics : Use SILAC labeling to quantify changes in protein expression .
  • Network pharmacology : Construct interaction networks (e.g., STRING database) to map cross-talk between targets .

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